3-(4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)-6-(pyridin-3-yl)pyridazine
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Overview
Description
3-(4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)-6-(pyridin-3-yl)pyridazine is a complex organic compound that features a combination of heterocyclic structures, including oxadiazole, piperazine, and pyridazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)-6-(pyridin-3-yl)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole ring, followed by the introduction of the piperazine moiety, and finally, the coupling with the pyridazine ring. Common reagents used in these reactions include hydrazine derivatives, alkyl halides, and various catalysts to facilitate the formation of the heterocyclic rings.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)-6-(pyridin-3-yl)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-(4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)-6-(pyridin-3-yl)pyridazine has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structure.
Industry: The compound is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)-6-(pyridin-3-yl)pyridazine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s heterocyclic rings allow it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity, selectivity, and downstream effects are crucial for understanding its full potential.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)-6-(pyridin-2-yl)pyridazine
- 3-(4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)-6-(pyridin-4-yl)pyridazine
Uniqueness
The uniqueness of 3-(4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)-6-(pyridin-3-yl)pyridazine lies in its specific arrangement of heterocyclic rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, reactivity, and stability, making it a valuable candidate for various applications.
Properties
IUPAC Name |
3-propan-2-yl-5-[[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O/c1-14(2)19-21-18(27-24-19)13-25-8-10-26(11-9-25)17-6-5-16(22-23-17)15-4-3-7-20-12-15/h3-7,12,14H,8-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWCORNWYMROJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CN2CCN(CC2)C3=NN=C(C=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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